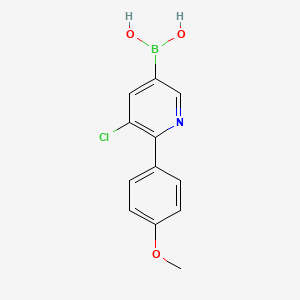
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a palladium catalyst to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process typically involves the use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
化学反応の分析
Types of Reactions
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
作用機序
The mechanism of action of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then participates in the formation of a new carbon-carbon bond through reductive elimination, resulting in the desired coupled product .
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in similar cross-coupling reactions.
4-Methoxyphenylboronic acid: A boronic acid derivative with a methoxyphenyl group, used in various organic synthesis applications.
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid: A compound with a similar structure, featuring a methoxybenzyloxy group instead of a methoxyphenyl group.
Uniqueness
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both a chloro group and a methoxyphenyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C12H11BClNO3 |
|---|---|
分子量 |
263.48 g/mol |
IUPAC名 |
[5-chloro-6-(4-methoxyphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO3/c1-18-10-4-2-8(3-5-10)12-11(14)6-9(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChIキー |
YGTXPTYZIZDLNW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)OC)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















